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Abstract

The Cholecystokinin Receptor Type 1 (CCK1R), a Class A G protein-coupled receptor (GPCR),
stands as a critical regulator of gastrointestinal physiology and energy homeostasis. Primarily
activated by the peptide hormone cholecystokinin (CCK), CCK1R orchestrates a suite of
physiological responses essential for nutrient digestion and absorption, including gallbladder
contraction, pancreatic enzyme secretion, and the induction of satiety.[1][2][3] Its pivotal role in
appetite control has positioned it as a significant therapeutic target for obesity and metabolic
disorders.[4][5] This guide provides a comprehensive technical overview of CCK1R function,
detailing its molecular structure, complex signaling networks, physiological roles, and its
implications in disease. Furthermore, we present field-proven methodologies for interrogating
CCKZ1R activity, offering a robust framework for researchers and drug development
professionals engaged in the study of this multifaceted receptor.

Molecular Architecture and Ligand Recognition

The CCKI1R is a prototypical seven-transmembrane (7TM) helical bundle receptor.[2] Its
specificity for CCK is largely conferred by its ability to recognize the sulfated tyrosine residue
present in biologically active CCK peptides, a feature that distinguishes it from the closely
related CCK2 receptor, which binds sulfated and non-sulfated ligands with similar high affinity.
[2][3] Cryo-electron microscopy studies have revealed that the CCK peptide agonist, CCK-8,
binds in an extended conformation deep within the transmembrane core of the receptor.[6][7]
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The amidated C-terminal end of the peptide forms a crucial hydrogen bond network with
residues in transmembrane helices 2 and 7, anchoring the ligand and initiating the
conformational changes required for receptor activation.[7]

Signal Transduction: A Multi-faceted Network

Upon agonist binding, CCK1R undergoes a conformational shift that facilitates its interaction
with intracellular heterotrimeric G proteins, initiating a cascade of signaling events. While often
categorized as a Gqg/11-coupled receptor, CCK1R exhibits significant signaling promiscuity,
engaging multiple G protein subtypes to elicit a diverse range of cellular responses.[1][8]

The Canonical Gq/11-PLC-Ca?* Pathway

The predominant and most well-characterized signaling pathway for CCK1R involves its
coupling to the Gqg/11 family of G proteins.[6][9][10]

Gq/11 Activation: Ligand-bound CCK1R acts as a guanine nucleotide exchange factor
(GEF), promoting the exchange of GDP for GTP on the Gaq subunit.

e Phospholipase C (PLC) Activation: The activated, GTP-bound Gaq subunit dissociates from
the Gy dimer and stimulates the membrane-bound enzyme Phospholipase C-$ (PLCp).[11]
[12]

e Second Messenger Generation: PLC[3 catalyzes the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and
diacylglycerol (DAG).[13]

¢ Downstream Effects:

o IPs diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum,
triggering the release of stored calcium (Ca?*) into the cytosol.[13][14] This rapid increase
in intracellular Caz* is a hallmark of CCK1R activation.

o DAG remains in the plasma membrane and, in concert with the elevated Ca?* levels,
activates Protein Kinase C (PKC), which phosphorylates a host of cellular proteins,
leading to downstream physiological effects like enzyme secretion.[10][11][13]
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Caption: Canonical CCK1R signaling via the Gg/11-PLC pathway.

Pleiotropic and Biased Signaling

Beyond its primary coupling to Gg/11, CCK1R can also interact with other G protein families,
including Gs, Gi, and G13.[1][6][8][12]

e Gs Coupling: Leads to the activation of adenylyl cyclase, resulting in the production of cyclic
AMP (cCAMP).[11][12]

e G13 Coupling: Can mediate the activation of the small GTPase RhoA and its downstream
effectors.[12]

This capacity for pleiotropic coupling is the foundation for the concept of biased agonism. This
paradigm posits that certain ligands can stabilize receptor conformations that preferentially
activate a specific signaling pathway over others. For drug development, this is a highly
attractive strategy, as it offers the potential to design molecules that selectively trigger the
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desired therapeutic effect (e.g., satiety via a specific neuronal pathway) while avoiding
pathways that lead to undesirable side effects (e.g., gastrointestinal distress).[1]

Receptor Regulation: Desensitization and Internalization

To prevent overstimulation, agonist-activated CCK1R is subject to rapid regulatory processes.

o Desensitization: Prolonged agonist exposure leads to the phosphorylation of serine and
threonine residues in the receptor's intracellular loops and C-terminal tail by G protein-
coupled receptor kinases (GRKSs).[14]

e [B-Arrestin Recruitment: This phosphorylation event creates a high-affinity binding site for 3-
arrestin proteins.[15] The binding of B-arrestin sterically hinders the receptor's ability to
couple with G proteins, effectively terminating the signal.

« Internalization: B-arrestin also acts as an adaptor protein, linking the receptor to components
of the endocytic machinery, such as clathrin. This initiates the removal of the receptor from
the cell surface via endocytosis.[16][17] Studies have shown that CCK1R internalizes
through both clathrin-dependent and clathrin-independent (e.g., caveolae-mediated)
pathways.[15][16][17] Once internalized, the receptor can either be dephosphorylated and
recycled back to the plasma membrane to restore signaling capacity or be targeted to
lysosomes for degradation.[17][18]

Core Physiological Functions

CCKI1R is a master regulator of digestive processes, acting as a key servomechanism for
nutrient homeostasis.[6][19]

» Satiety and Appetite Control: This is perhaps the most therapeutically relevant function. CCK
is released from enteroendocrine I-cells in the proximal intestine in response to dietary fats
and proteins.[1][20] It then acts on CCK1Rs located on vagal afferent nerve terminals in the
gut wall.[8][20][21] This activation transmits signals to the brainstem, inducing a feeling of
fullness and leading to the termination of a meal.[1][22]

» Gallbladder Contraction: CCK1R activation on the smooth muscle of the gallbladder is the
primary physiological trigger for its contraction, leading to the release of bile into the
duodenum to aid in fat digestion.[1][23][24][25]
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e Pancreatic Exocrine Secretion: CCK1R stimulates pancreatic acinar cells to secrete
digestive enzymes, such as amylase and lipase, into the small intestine.[1][3][23][24]

» Gastrointestinal Motility: The receptor plays a role in regulating the rate of gastric emptying
and coordinating intestinal transit to optimize nutrient absorption.[19][24]

CCKI1R in Disease and Drug Development

The central role of CCK1R in metabolism makes it a compelling target for therapeutic
intervention.

¢ Obesity: The development of CCK1R agonists to promote satiety has been a long-standing
goal in obesity research.[4][5] However, full agonists have faced challenges in clinical trials
due to limited efficacy and on-target side effects like nausea and abdominal cramping.[26]
[27] This has shifted focus towards more nuanced approaches:

o Positive Allosteric Modulators (PAMs): These compounds do not activate the receptor on
their own but enhance the response to endogenous CCK released during a meal.[1][21]
This approach offers greater spatial and temporal precision, potentially improving the
therapeutic window and reducing side effects.[19][27]

o Biased Agonists: As discussed, these aim to selectively engage the signaling pathways
responsible for satiety.[1]

e Metabolic Syndrome: Interestingly, CCK1R function can be impaired in environments with
high membrane cholesterol, a condition often associated with diet-induced obesity and
metabolic syndrome.[19][20][28] This suggests that obesity may induce a state of CCK
resistance, perpetuating overeating.[20]

e Pancreatic and Gallbladder Disorders: CCK1R antagonists have been investigated for the
management of pancreatitis, while agonists are used clinically as diagnostic agents to
assess gallbladder function via scintigraphy.[26]

Methodologies for Interrogating CCK1R Function

A robust and multi-faceted experimental approach is crucial for characterizing CCK1R signaling
and evaluating novel ligands. The causality behind experimental design is to first establish
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ligand interaction (binding) and then quantify the functional consequence of that interaction
across primary and secondary signaling pathways.

Assay Setup

Generate Stable Cell Line
(e.g., HEK293 or CHO
expressing CCK1R)

b

Prepare Cell Membranes Plate Whole Cells
(for binding assays) (for functional assays)

Primary & Secondary Assays
\ 4 y A/

Radioligand Binding Assay Calcium Mobilization Assay (,\Eg;rsrjrse“gezzfgg;n;igtn
(Determine Affinity, Kd) (Measure Gq activity, EC50) BRET/FRET)

Dvata Analysis évx Interpretation

\

Receptor Internalization
(Microscopy/ELISA)

Generate Dose-Response Curves
Calculate Kd, Bmax, EC50, Emax

i

Calculate Biased Signaling
(Operational Modeling)

Develop Compound Profile
(Agonist, Antagonist, PAM, Biased)

<

Click to download full resolution via product page

Caption: A generalized experimental workflow for characterizing CCK1R ligands.

Radioligand Binding Assay Protocol (Competitive)

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b10816706?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10816706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Principle: This self-validating protocol quantifies the affinity of an unlabeled test compound by
measuring its ability to compete with a radiolabeled ligand ([*2°1]-CCK-8) for binding to CCK1R.
The inclusion of non-specific binding controls ensures the specificity of the measured
interaction.

Methodology:

o Preparation: Prepare cell membranes from a cell line stably expressing CCK1R (e.g., CHO-
CCK1R).[28] Resuspend membranes in binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1
mM EGTA, 0.1% BSA, pH 7.4).

o Reaction Setup: In a 96-well plate, set up the following in triplicate:
o Total Binding: Membranes + Binding Buffer + [12°]]-CCK-8 (at a concentration near its Kd).

o Non-Specific Binding (NSB): Membranes + Binding Buffer + [12°1]-CCK-8 + a high
concentration of unlabeled CCK-8 (e.g., 1 uM).

o Test Compound: Membranes + Binding Buffer + [12°]]-CCK-8 + serial dilutions of the test

compound.
 Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

o Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g.,
GF/C) using a cell harvester. This separates receptor-bound radioligand from unbound.
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).

» Quantification: Place the filter mat in a gamma counter to measure the radioactivity (counts
per minute, CPM) in each filter disk.

o Data Analysis:

o

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

[¢]

Plot the percentage of specific binding against the log concentration of the test compound.

[¢]

Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to
determine the ICso (concentration of test compound that inhibits 50% of specific binding).
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o Convert the ICso to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = ICso /
(1 + [L)/Kd), where [L] is the concentration and Kd is the dissociation constant of the
radioligand.

Intracellular Calcium Mobilization Assay Protocol

Principle: This functional assay directly measures the primary consequence of Gq activation.
The use of a fluorescent calcium indicator provides a real-time, kinetic readout of receptor
activation. A positive control (e.g., ATP, which activates endogenous purinergic receptors)
validates cell viability and assay performance.

Methodology:

e Cell Plating: Seed CHO-CCKI1R or HEK293-CCKI1R cells into a black-walled, clear-bottom
96- or 384-well plate and grow to confluence.

e Dye Loading: Aspirate the growth medium and add a loading buffer containing a fluorescent
calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for
45-60 minutes at 37°C.

e Washing: Gently wash the cells 2-3 times with assay buffer (e.g., Hanks' Balanced Salt
Solution with 20 mM HEPES) to remove extracellular dye. Leave a final volume of buffer in
each well.

o Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation)
equipped with automated injectors.

o Assay Execution:
o Establish a stable baseline fluorescence reading for 10-20 seconds.

o Inject serial dilutions of the test compound (or CCK-8 as a positive control) and
immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

o The change in fluorescence (peak - baseline) corresponds to the intracellular calcium
response.

e Data Analysis:
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o Normalize the response to the maximum signal produced by a saturating concentration of
CCK-8.

o Plot the normalized response against the log concentration of the agonist.

o Fit the data to a four-parameter logistic equation to determine the ECso (concentration
producing 50% of the maximal response) and Emax (maximal effect).

Compound Receptor Assay Type ECso | Ki Reference
CCK _

_ CCKI1R Calcium Flux 417 x 1071 M [13]
Octapeptide
CCK-OPE CCK1R Calcium Flux ~1 nM [29]
Gastrin CCK1R Binding >100 nM [25]
Lorglumide -

) CCK1R Binding 8.1 nM [25]
(Antagonist)
G1181771X , _

) CCK1R Functional Full Agonist [27]

(Agonist)

Conclusion and Future Perspectives

The cholecystokinin receptor type 1 is a paradigm of a highly specialized GPCR that integrates
gut-derived signals to maintain metabolic balance. Its function is a complex interplay of specific
ligand recognition, pleiotropic G protein coupling, and tight cellular regulation. While its
potential as a therapeutic target for obesity is clear, the path forward requires moving beyond
simple agonists. The development of biased agonists and positive allosteric modulators
represents the next frontier, promising therapies that can precisely manipulate CCK1R
signaling to restore normal satiety and combat metabolic disease. Continued research into the
structural basis of its promiscuous signaling and the impact of the cellular lipid environment on
its function will be paramount to realizing this therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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